5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine
Description
Properties
IUPAC Name |
5-(3,4-dimethylphenyl)-1,2,4-triazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-7-3-4-9(5-8(7)2)10-6-13-15-11(12)14-10/h3-6H,1-2H3,(H2,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUINXLDECWNGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN=NC(=N2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801255323 | |
| Record name | 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801255323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094385-33-7 | |
| Record name | 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1094385-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801255323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine is a compound belonging to the triazine family, which has garnered attention for its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the nucleophilic substitution of cyanuric chloride with 3,4-dimethylaniline. The resulting compound has a triazine ring structure characterized by three nitrogen atoms in a six-membered ring, which contributes to its reactivity and biological activity. The molecular formula is , and its structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazine derivatives, including this compound. The compound has been evaluated for its inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for related compounds in this class have shown significant activity:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 34 | MCF-7 | 16.32 ± 0.92 |
| Compound 34 | A549 | 15.83 ± 1.52 |
These results suggest that compounds with similar structures may effectively inhibit cancer cell proliferation through mechanisms involving the PI3K pathway and mTOR signaling .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it exhibits moderate inhibition against phosphoinositide 3-kinase (PI3Kα), a key player in cancer cell survival and proliferation. Notably, one study reported that certain derivatives showed up to 68% inhibition at concentrations of 100 μM .
Case Studies and Research Findings
- In vitro Studies : A study conducted on various triazine derivatives demonstrated that those containing the 3,4-dimethylphenyl moiety exhibited enhanced anticancer activity compared to other substitutions. The synthesized compounds were tested against multiple cancer cell lines with promising results indicating their potential as lead compounds in drug development .
- Mechanistic Insights : The mechanism by which these compounds exert their biological effects often involves interaction with specific protein targets within the cell. For instance, docking studies have indicated that these triazine derivatives can effectively bind to the active sites of targeted enzymes like PI3Kα .
Comparison with Similar Compounds
Structural Variations and Electronic Effects
The substituent on the phenyl ring significantly influences electronic properties and reactivity:
| Compound Name | Substituent | Electronic Effect | Molecular Formula |
|---|---|---|---|
| 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine | 3,4-dimethyl | Moderate electron-donating | C₁₁H₁₂N₄ |
| 5-Phenyl-1,2,4-triazin-3-amine | None (plain phenyl) | Neutral | C₉H₈N₄ |
| 5-(3,4-Dimethoxyphenyl)-1,2,4-triazin-3-amine | 3,4-dimethoxy | Strong electron-donating (OCH₃) | C₁₁H₁₂N₄O₂ |
| 5-(3-Bromophenyl)-1,2,4-triazin-3-amine | 3-bromo | Electron-withdrawing | C₉H₇BrN₄ |
Key Observations :
Physical Properties
Key Observations :
- The 5-phenyl analog has a high melting point (235°C), suggesting strong crystalline packing due to planar phenyl-triazine interactions .
- Brominated and complex derivatives (e.g., 4d) exhibit even higher melting points, likely due to increased molecular rigidity and halogen-mediated intermolecular forces .
- The target compound’s predicted CCS values indicate moderate polarity, which may correlate with solubility in semi-polar solvents .
Example :
- This compound could be synthesized via condensation of 3,4-dimethylphenyl hydrazine with a cyanamide precursor, followed by cyclization .
Preparation Methods
Preparation via Nucleophilic Aromatic Substitution on Cyanuric Chloride
A common and efficient approach to synthesize substituted 1,2,4-triazines such as 5-(3,4-dimethylphenyl)-1,2,4-triazin-3-amine is through the nucleophilic aromatic substitution (SNAr) of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate amines.
Method Summary:
- Starting Material: Cyanuric chloride
- Nucleophile: 3,4-dimethyl aniline (3,4-dimethylphenyl amine)
- Reaction Conditions: Low temperature (0–5°C) to control substitution, often in acetone or tetrahydrofuran solvent
- Base: Potassium carbonate to neutralize HCl formed and promote substitution
- Procedure: The amine is added to a solution of cyanuric chloride under stirring, maintaining low temperature to selectively substitute one chlorine atom at the 3-position of the triazine ring.
- Isolation: Precipitation by pouring reaction mixture onto ice, filtration, washing, and recrystallization from ethanol
This method yields 4,6-dichloro-N-(3,4-dimethylphenyl)-1,3,5-triazin-2-amine as an intermediate, which can be further functionalized if needed.
Stepwise Amination and Coupling Reactions for Functionalized Triazines
Advanced synthetic routes involve stepwise amination of cyanuric chloride followed by further coupling reactions such as Suzuki coupling to introduce various substituents on the triazine ring.
- Stepwise Amination: Sequential substitution of chlorine atoms on cyanuric chloride with amines like 3,4-dimethyl aniline and ammonia to yield amino-substituted triazines.
- Suzuki Coupling: Palladium-catalyzed cross-coupling of bromo- or chloro-substituted triazines with boronic acids to introduce aryl or hydroxyaryl groups.
- Catalysts and Reagents: Pd(PPh3)4 as catalyst, potassium carbonate as base, dioxane-water solvent mixture.
- Conditions: Microwave irradiation at 120°C for 1 hour improves yield and efficiency.
- Yields: Moderate to good (42–82%) depending on substituents and reaction conditions.
This approach allows the synthesis of diverse 1,3,5-triazine derivatives with controlled substitution patterns, potentially applicable to this compound analogs.
Lewis Acid Catalyzed Friedel-Crafts Type Reaction
A patented process describes the preparation of bis(aryl)-substituted s-triazines by reacting cyanuric chloride with methyl-substituted aromatic compounds (e.g., 1,3-xylene) in the presence of Lewis acids (such as zinc chloride) under controlled temperatures (0–110°C).
- Step 1: Cyanuric chloride reacts with 1,3-xylene under Lewis acid catalysis to form 2-chloro-4,6-bis(2,4-dimethylphenyl)-s-triazine intermediate.
- Step 2: Without isolation, the intermediate reacts with nucleophiles like resorcinol to yield hydroxyaryl-substituted triazines.
- Solvents: Chlorinated aromatic solvents provide inert reaction media.
- Lewis Acid Ratio: 2.3 to 3.0 mol per mole of cyanuric chloride.
- Reaction Time: Addition of aromatic compound over 5 to 30 hours.
- Temperature Control: Critical for selectivity and yield.
Though this method focuses on 1,3,5-triazines, similar Lewis acid catalysis principles may be adapted for 1,2,4-triazine derivative synthesis.
Sonochemical Green Synthesis Approach
Recent advances emphasize green chemistry approaches for triazine synthesis, including sonochemical methods that utilize ultrasound irradiation to accelerate reactions in aqueous media.
- Reaction Time: As short as 5 minutes.
- Yield: Over 75% for many triazine derivatives.
- Solvent: Water, an environmentally benign solvent.
- Energy Efficiency: Sonochemical method is reported to be 13 times greener than classical methods based on green chemistry metrics.
- Versatility: Potentially more adaptable than microwave-assisted synthesis for various triazine derivatives.
This eco-friendly method could be adapted for the synthesis of this compound, offering sustainable preparation routes.
Summary Table of Preparation Methods
| Method | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Cyanuric chloride, 3,4-dimethyl aniline | Potassium carbonate, acetone or THF, 0–5°C | Moderate to High | Simple, selective mono-substitution, widely used |
| Stepwise Amination & Suzuki Coupling | Cyanuric chloride, amines, boronic acids | Pd(PPh3)4 catalyst, K2CO3, dioxane/water, microwave 120°C | 42–82 | Allows diverse substitution, moderate-to-good yields |
| Lewis Acid Catalyzed Friedel-Crafts | Cyanuric chloride, 1,3-xylene, Lewis acid (ZnCl2) | Chlorinated aromatic solvent, 0–110°C, 5–30 h | High | Two-step process, useful for bisaryl triazines |
| Sonochemical Green Synthesis | Various triazine precursors | Ultrasound irradiation, water solvent, 5 min reaction | >75 | Fast, eco-friendly, energy efficient |
Detailed Research Findings and Notes
The SNAr reaction on cyanuric chloride is a reliable and operationally simple method, allowing selective substitution of chlorine atoms with amines such as 3,4-dimethyl aniline to form the desired triazin-3-amine derivatives. The reaction is typically carried out at low temperatures to avoid polysubstitution and side reactions.
Stepwise amination followed by Suzuki coupling offers a modular approach to introduce various substituents on the triazine ring, improving binding affinities for biological targets. The use of microwave-assisted heating enhances reaction rates and yields.
Lewis acid catalysis facilitates Friedel-Crafts type arylation of cyanuric chloride with methyl-substituted benzenes, which can be adapted to prepare 5-(3,4-dimethylphenyl) substituted triazines. The process benefits from controlled temperature and solvent choice for high selectivity.
The sonochemical method represents a cutting-edge green synthesis route, reducing reaction times drastically and employing water as the solvent, aligning with sustainable chemistry goals. This method has been demonstrated to produce various 1,3,5-triazine derivatives efficiently and could be extended to 1,2,4-triazine analogues.
Q & A
Q. What are the optimal synthetic routes for 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step cyclocondensation reactions. Key steps include:
- Precursor selection : Use of 3,4-dimethylphenyl-substituted nitriles or hydrazines as starting materials.
- Reaction optimization : Control of temperature (e.g., 80–120°C), solvent choice (polar aprotic solvents like DMF or acetonitrile), and catalysts (e.g., Lewis acids such as ZnCl₂) to improve yield .
- Solvent-free methods : Adapted from triazine derivative syntheses, these reduce purification complexity and improve atom economy .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. Aromatic protons in the 3,4-dimethylphenyl group appear as multiplet signals (δ 6.8–7.4 ppm), while triazine ring protons resonate at δ 8.2–9.0 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 242.1) and fragmentation patterns for structural validation .
- Infrared (IR) Spectroscopy : Peaks near 1600 cm⁻¹ (C=N stretch) and 3300 cm⁻¹ (N-H stretch) confirm triazine core functionality .
Q. How can researchers ensure purity during synthesis, and what analytical thresholds are acceptable?
- HPLC-PDA : Purity ≥95% with retention time consistency across reversed-phase C18 columns (e.g., 5.2 min at 254 nm).
- Elemental Analysis : Deviation ≤0.3% for C, H, N content vs. theoretical values .
- TLC Monitoring : Use silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected NMR splitting or MS fragments) be resolved?
- Tautomerism : The 1,2,4-triazine core may exhibit tautomeric shifts (e.g., amine vs. imine forms), leading to split signals. X-ray crystallography (e.g., SHELX refinement) can resolve ambiguities by confirming solid-state molecular geometry .
- Isomer identification : Use 2D NMR techniques (COSY, HSQC) to distinguish regioisomers or byproducts. For example, NOESY correlations clarify spatial proximity between methyl groups and triazine protons .
Q. What biological targets or mechanisms are associated with this compound, and how can its activity be validated?
- Adenosine receptor antagonism : Structural analogs (e.g., 6-(2-chloro-6-methylpyridin-4-yl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine) show affinity for adenosine A₂ₐ receptors, validated via radioligand binding assays (IC₅₀ < 100 nM) .
- Enzyme inhibition : Triazine derivatives inhibit kinases or oxidoreductases. Use enzyme-coupled assays (e.g., NADPH depletion for dehydrogenase activity) with IC₅₀ determination .
Q. How can researchers address low yield in scaled-up synthesis?
- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C or CuI) for Suzuki-Miyaura coupling steps to improve efficiency .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24 h to 2 h) while maintaining >90% yield .
- Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization) and adjust stoichiometry or temperature .
Q. What computational methods are suitable for predicting molecular interactions or stability?
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity. For example, the electron-withdrawing triazine core enhances electrophilic substitution at the 3,4-dimethylphenyl group .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to assess stability under physiological conditions .
Q. How can crystallographic data resolve discrepancies in molecular geometry?
- SHELX refinement : Use single-crystal X-ray diffraction (SC-XRD) to determine bond lengths/angles. For example, the dihedral angle between the triazine ring and 3,4-dimethylphenyl group is ~2.3°, confirming near-planarity .
- Twinned data handling : SHELXL software accommodates twinned crystals by refining Flack parameters to resolve overlapping reflections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
